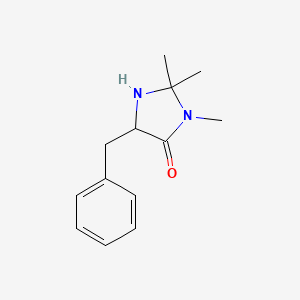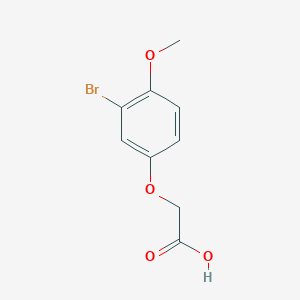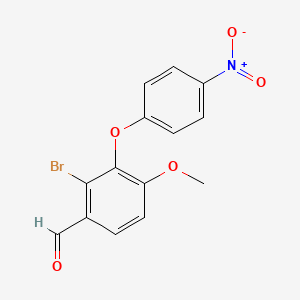
N-Cyano-4-(trifluoromethyl)benzamidine
Vue d'ensemble
Description
“N-Cyano-4-(trifluoromethyl)benzamidine” is a chemical compound with the empirical formula C9H6F3N3 . It is a cyanated and trifluoromethylated derivative .
Molecular Structure Analysis
The molecular structure of “N-Cyano-4-(trifluoromethyl)benzamidine” can be represented by the SMILES stringNC(C1=CC=C(C=C1)C(F)(F)F)=N . The InChI key for this compound is XFLGYXVBXUAGQV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-Cyano-4-(trifluoromethyl)benzamidine” is a solid compound . Its molecular weight is 188.15 .Applications De Recherche Scientifique
Synthesis of Fluorine-Containing Pyrimidines
- N-Cyano-4-(trifluoromethyl)benzamidine derivatives have been used in the synthesis of fluorine-containing tetrasubstituted pyrimidines. This process involves the condensation with amidines of trifluoro- or trichloroacetic acid, resulting in the formation of various substituted pyrimidines, which have potential applications in medicinal chemistry and drug development (Il'chenko, Krokhtyak, & Yagupol’skii, 1981).
Development of Alkylating Agents for Melanoma Therapy
- Derivatives of N-Cyano-4-(trifluoromethyl)benzamidine have been explored as potential alkylating agents for melanoma therapy. These compounds, when conjugated with cytostatics, have shown enhanced cytotoxicity against melanoma cells, supporting their application in targeted drug delivery for cancer treatment (Wolf et al., 2004).
Activation of Histone Lysine Acetyltransferases
- N-(4-cyano-3-trifluoromethyl-phenyl)-benzamides, closely related to N-Cyano-4-(trifluoromethyl)benzamidine, have been studied for their ability to activate histone lysine acetyltransferases (KATs). This activation can lead to cell-cycle arrest and apoptosis in cancer cells, indicating potential for use in cancer research and therapy (Souto et al., 2010).
Synthesis and Reactivity Studies
- Research has been conducted on the reactivity of aminocyanopyrazoles, leading to the synthesis of functionalized trifluoromethylpyrazolopyrimidines and N-(5-cyano-3-methyl-1-phenyl-1H-pyrazol-4-yl) benzamide. These compounds have potential applications in the development of new pharmaceuticals (Bellili et al., 2022).
Colorimetric Sensing of Fluoride Anions
- N-Cyano-4-(trifluoromethyl)benzamidine derivatives have been utilized in the synthesis of compounds for the colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride anions, demonstrating potential in chemical sensing and environmental monitoring (Younes et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N'-cyano-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8(14)15-5-13/h1-4H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGACWMMBHFWJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Ethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3150178.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B3150205.png)

![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)





![1,1'-[1,2-Bis(4-methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B3150266.png)
